molecular formula C23H26FN3O4S B3408600 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 877648-80-1

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B3408600
CAS No.: 877648-80-1
M. Wt: 459.5 g/mol
InChI Key: IZXZBGGNZCDAHL-UHFFFAOYSA-N
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Description

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, a furan ring, and a methoxybenzene sulfonamide group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)piperazine derivatives: These compounds share the piperazine and fluorophenyl groups but differ in other substituents.

    Furan-containing sulfonamides: These compounds contain the furan ring and sulfonamide group but may have different substituents on the piperazine ring.

Uniqueness

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S/c1-30-18-8-10-19(11-9-18)32(28,29)25-17-22(23-7-4-16-31-23)27-14-12-26(13-15-27)21-6-3-2-5-20(21)24/h2-11,16,22,25H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXZBGGNZCDAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide
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N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide
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N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide
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N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide
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N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide
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N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide

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